molecular formula C16H16O4 B14880103 1-(3,4-Dimethoxy-phenyl)-2-phenoxy-ethanone

1-(3,4-Dimethoxy-phenyl)-2-phenoxy-ethanone

Cat. No.: B14880103
M. Wt: 272.29 g/mol
InChI Key: WUHFZLGIJAJHCT-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxy-phenyl)-2-phenoxy-ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two aromatic rings, one substituted with methoxy groups at the 3 and 4 positions, and the other with a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxy-phenyl)-2-phenoxy-ethanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with phenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired ketone. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as Lewis acids can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxy-phenyl)-2-phenoxy-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols.

    Substitution: Nitro, bromo, or sulfonic acid derivatives.

Scientific Research Applications

1-(3,4-Dimethoxy-phenyl)-2-phenoxy-ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxy-phenyl)-2-phenoxy-ethanone involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. The compound may also interact with cellular receptors and signaling pathways, leading to the modulation of various biological processes.

Comparison with Similar Compounds

1-(3,4-Dimethoxy-phenyl)-2-phenoxy-ethanone can be compared with other similar compounds, such as:

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    3,4,5-Trimethoxyphenethylamine: A compound closely related to mescaline with an additional methoxy group at the 5 position.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and phenoxy groups, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it an important subject of study in organic chemistry, biology, and medicine. Further research is needed to fully explore its potential and develop new applications for this intriguing compound.

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-phenoxyethanone

InChI

InChI=1S/C16H16O4/c1-18-15-9-8-12(10-16(15)19-2)14(17)11-20-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3

InChI Key

WUHFZLGIJAJHCT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)COC2=CC=CC=C2)OC

Origin of Product

United States

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